4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as refluxing with potassium carbonate in ethanol or ethylene glycol can be employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring.
Common Reagents and Conditions
Common reagents include formic acid, triethyl orthoformate, and potassium carbonate. Reaction conditions often involve heating in solvents like xylene or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a thienopyrimidine core but differ in their substitution patterns and biological activities.
Uniqueness
4-methyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS2/c1-8-11(22-7-17-8)14(20)18-9-4-19(5-9)13-12-10(2-3-21-12)15-6-16-13/h2-3,6-7,9H,4-5H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBRJHYSDBZGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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